molecular formula C30H27BKN6 B574509 Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate CAS No. 185034-21-3

Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate

Cat. No.: B574509
CAS No.: 185034-21-3
M. Wt: 521.496
InChI Key: QBWIDNDNXAHXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate is a coordination compound that belongs to the class of scorpionate ligands. These ligands are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry. The compound is characterized by its unique structure, where a boron atom is bonded to three pyrazolyl groups, each substituted with a phenyl and a methyl group.

Scientific Research Applications

Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate has several applications in scientific research:

    Biology: The compound’s metal complexes are investigated for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic agents.

    Industry: The compound is used in the development of new materials with unique electronic and magnetic properties.

Mechanism of Action

The success of this family of ligands resides in the possibility of fine-tuning the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings .

Safety and Hazards

Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it under inert gas, avoid contact with air, eyes, skin, or clothing, and store it in a well-ventilated place with the container tightly closed .

Future Directions

Poly(pyrazolyl)borates of almost any transition metal have been prepared and used as enzymatic models, for the development of new materials, and as power catalysts in reactions as carbene or nitrene C−H insertion, polymerization or carbonyl derivatizations . The future directions of this compound could involve further exploration of these applications and the development of new materials and catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate typically involves the reaction of potassium borohydride with 3-phenyl-5-methylpyrazole in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the boron center is oxidized to form borate esters.

    Substitution: The pyrazolyl groups can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products:

    Oxidation: Borate esters.

    Substitution: Substituted pyrazolyl derivatives.

Comparison with Similar Compounds

  • Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate
  • Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate
  • Potassium tris(1-pyrazolyl)borohydride

Uniqueness: Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate is unique due to the presence of phenyl groups on the pyrazole rings, which can influence the electronic properties and steric hindrance of the compound. This makes it distinct from other scorpionate ligands and can lead to different reactivity and applications.

Properties

InChI

InChI=1S/C30H27BN6.K/c1-22-19-28(25-13-7-4-8-14-25)32-35(22)31(36-23(2)20-29(33-36)26-15-9-5-10-16-26)37-24(3)21-30(34-37)27-17-11-6-12-18-27;/h4-21H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWIDNDNXAHXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C(=CC(=N1)C2=CC=CC=C2)C)(N3C(=CC(=N3)C4=CC=CC=C4)C)N5C(=CC(=N5)C6=CC=CC=C6)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BKN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.